4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-butoxybenzoate
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Overview
Description
4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-butoxybenzoate is a synthetic organic compound. It has a complex molecular structure that includes several functional groups, such as thiophene, carboxamido, thiadiazole, and butoxybenzoate, all of which contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-butoxybenzoate involves multiple steps:
Preparation of Intermediate Compounds: : The starting materials typically involve thiophene, carboxamido, and thiadiazole derivatives, which are synthesized through established organic reactions.
Formation of the Pyran Ring: : This involves a cyclization reaction where the intermediate compounds are reacted under specific conditions to form the 4H-pyran ring.
Introduction of the Thio Group: : Thiolation is achieved using appropriate sulfur-containing reagents.
Esterification: : The final step involves esterifying the 4-butoxybenzoate moiety.
Industrial Production Methods
On an industrial scale, the production follows similar synthetic routes but involves optimized conditions for large-scale reactions. This includes the use of high-yield reagents, catalysts to speed up the reactions, and purification techniques such as recrystallization and chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : It can undergo oxidation reactions, typically in the presence of strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: : The compound can be reduced using hydrogenation or other reducing agents to yield different reduced forms.
Substitution: : It undergoes substitution reactions, especially at the thiadiazole and thiophene rings, with halogens or other substituents.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: : Halogens (e.g., chlorine, bromine), sulfonyl chlorides.
Major Products Formed
The major products depend on the type of reaction. For instance:
Oxidation: : Formation of sulfoxides and sulfones.
Reduction: : Formation of dihydro derivatives.
Substitution: : Formation of halogenated derivatives.
Scientific Research Applications
The compound finds applications in various scientific research fields:
Chemistry: : Used as a precursor for synthesizing other complex molecules.
Biology: : Studied for its potential bioactivity, including antimicrobial and anticancer properties.
Medicine: : Investigated for drug development due to its diverse pharmacological properties.
Industry: : Employed in the synthesis of specialty chemicals and materials.
Mechanism of Action
The exact mechanism by which 4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-butoxybenzoate exerts its effects is complex and involves multiple pathways:
Molecular Targets: : It interacts with various biomolecules, including enzymes and receptors.
Pathways Involved: : The compound can modulate different biochemical pathways, depending on the target organism or cell type.
Comparison with Similar Compounds
Similar Compounds
4-oxo-6-(((5-(furan-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-butoxybenzoate
4-oxo-6-(((5-(benzofuran-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-butoxybenzoate
Uniqueness
The presence of the thiophene and butoxybenzoate moieties distinguishes it from other similar compounds, potentially giving it unique biological activities and chemical properties.
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Properties
IUPAC Name |
[4-oxo-6-[[5-(thiophene-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 4-butoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O6S3/c1-2-3-10-31-16-8-6-15(7-9-16)22(30)33-19-13-32-17(12-18(19)28)14-35-24-27-26-23(36-24)25-21(29)20-5-4-11-34-20/h4-9,11-13H,2-3,10,14H2,1H3,(H,25,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBTIBLKGQBWZCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)OC2=COC(=CC2=O)CSC3=NN=C(S3)NC(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O6S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
543.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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